9-Tosyl-9H-purin-6-amine
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Overview
Description
9-Tosyl-9H-purin-6-amine is a derivative of purine, a bicyclic aromatic compound composed of a pyrimidine ring fused to an imidazole ring This compound is characterized by the presence of a tosyl group at the 9-position and an amine group at the 6-position
Preparation Methods
The synthesis of 9-Tosyl-9H-purin-6-amine typically involves the tosylation of 9H-purin-6-amine. One common method includes the reaction of 9H-purin-6-amine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Chemical Reactions Analysis
9-Tosyl-9H-purin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction:
Hydrolysis: The tosyl group can be hydrolyzed under acidic or basic conditions to yield 9H-purin-6-amine.
Common reagents used in these reactions include sodium methoxide, methanol, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 9-Tosyl-9H-purin-6-amine, particularly in its antiviral activity, involves the degradation of the sulfonamide bond at the 9-position. This degradation leads to the formation of sulfonylation species that mediate the compound’s inhibitory effects on viral replication. The exact molecular targets and pathways are still under investigation, but the compound’s instability in biological media is closely related to its activity .
Comparison with Similar Compounds
9-Tosyl-9H-purin-6-amine can be compared with other purine derivatives such as:
9-Alkyl-N-(1H-tetrazol-5-yl)-9H-purin-6-amines: These compounds have different substituents at the 9-position and exhibit distinct biological activities, including antimicrobial properties.
6-Iodopurine: This compound has an iodine atom at the 6-position and is used in different chemical reactions and applications.
N-benzyl-2-chloro-7H-purin-6-amine: This derivative has a benzyl group at the 2-position and a chlorine atom at the 6-position, making it useful in various synthetic applications.
The uniqueness of this compound lies in its tosyl group, which imparts specific chemical reactivity and biological activity, distinguishing it from other purine derivatives.
Properties
CAS No. |
30955-07-8 |
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Molecular Formula |
C12H11N5O2S |
Molecular Weight |
289.32 g/mol |
IUPAC Name |
9-(4-methylphenyl)sulfonylpurin-6-amine |
InChI |
InChI=1S/C12H11N5O2S/c1-8-2-4-9(5-3-8)20(18,19)17-7-16-10-11(13)14-6-15-12(10)17/h2-7H,1H3,(H2,13,14,15) |
InChI Key |
ANALZTZFWPGIRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=NC3=C(N=CN=C32)N |
Origin of Product |
United States |
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